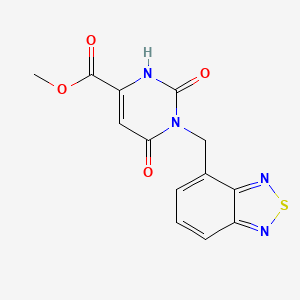
methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate
Overview
Description
Methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C13H10N4O4S and its molecular weight is 318.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate (CAS Number: 1420776-13-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10N4O4S
- Molecular Weight : 318.31 g/mol
- IUPAC Name : Methyl 3-(2,1,3-benzothiadiazol-4-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate
- Structure : The compound features a pyrimidine core substituted with a benzothiadiazole moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that benzothiadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. This inhibition is crucial for its antimicrobial effects .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various benzothiadiazole derivatives reported that this compound exhibited broad-spectrum antimicrobial activity. The compound was tested against a panel of bacteria and fungi, demonstrating significant effectiveness with low MIC values .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding affinities of this compound with target proteins associated with microbial resistance. The binding interactions were analyzed using software tools that predict the efficacy based on structural compatibility .
- Pharmacokinetic Profile : The pharmacokinetic properties of the compound were assessed using SwissADME predictions. Results indicated favorable absorption characteristics and compliance with Lipinski's rule of five, suggesting good bioavailability potential .
Properties
IUPAC Name |
methyl 3-(2,1,3-benzothiadiazol-4-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-21-12(19)9-5-10(18)17(13(20)14-9)6-7-3-2-4-8-11(7)16-22-15-8/h2-5H,6H2,1H3,(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBORXIXAFAWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=O)N1)CC2=CC=CC3=NSN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















